molecular formula C18H22N4O3 B2723151 (2E)-3-(3,4-dimethoxyphenyl)-1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]prop-2-en-1-one CAS No. 2209319-52-6

(2E)-3-(3,4-dimethoxyphenyl)-1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2723151
CAS No.: 2209319-52-6
M. Wt: 342.399
InChI Key: LELNYDIULBTLTP-GQCTYLIASA-N
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Description

The compound (2E)-3-(3,4-dimethoxyphenyl)-1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]prop-2-en-1-one belongs to the chalcone family, characterized by an α,β-unsaturated ketone backbone. This structural motif is critical for biological activity, including antimicrobial, anticancer, and anti-inflammatory properties . The target molecule features a 3,4-dimethoxyphenyl group at the β-position and a 4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl substituent at the α-position. The triazole-piperidine moiety enhances metabolic stability and binding affinity to biological targets, while the methoxy groups influence electronic properties and solubility .

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-1-[4-(triazol-2-yl)piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-24-16-5-3-14(13-17(16)25-2)4-6-18(23)21-11-7-15(8-12-21)22-19-9-10-20-22/h3-6,9-10,13,15H,7-8,11-12H2,1-2H3/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELNYDIULBTLTP-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)N2CCC(CC2)N3N=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)N2CCC(CC2)N3N=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-3-(3,4-dimethoxyphenyl)-1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]prop-2-en-1-one , often referred to as a triazole derivative, has garnered attention for its potential biological activities. This article reviews its chemical properties, biological activities, and relevant studies demonstrating its pharmacological potential.

Molecular Structure

The molecular formula of the compound is C19H21N3O4C_{19}H_{21}N_{3}O_{4} with a molecular weight of approximately 327.38 g/mol. The compound features a triazole ring and a piperidine moiety, which are known to contribute to its biological activities.

PropertyValue
Molecular FormulaC19H21N3O4
Molecular Weight327.38 g/mol
IUPAC NameThis compound

Anticancer Activity

Research has indicated that triazole derivatives exhibit significant anticancer properties. A study focusing on various triazole compounds demonstrated that they can inhibit tumor cell growth through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, compounds similar in structure to this compound have shown promising results against different cancer cell lines such as HCT116 and Mia PaCa-2 with IC50 values indicating effective cytotoxicity .

Antimicrobial Activity

The antimicrobial properties of triazole compounds have also been extensively studied. The compound has shown activity against a range of microorganisms. For instance, derivatives with similar functional groups have been reported to inhibit bacterial growth effectively and demonstrate antifungal activity against strains like Candida albicans and Staphylococcus aureus .

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Metabolic Enzymes : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmission and has implications in neurodegenerative diseases .
  • Induction of Apoptosis : Triazole derivatives can trigger apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential .
  • Cell Cycle Arrest : These compounds may interfere with cell cycle progression, leading to halted proliferation of cancer cells .

Study 1: Anticancer Efficacy

A study evaluating the anticancer effects of various triazole derivatives found that the compound exhibited significant cytotoxicity against human colon cancer cells (HCT116). The study reported an IC50 value of 4.363 μM for one of the closely related derivatives, suggesting that structural modifications can enhance potency .

Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial efficacy, several triazole derivatives were tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) as low as 15.62 µg/mL against Staphylococcus aureus, highlighting their potential as broad-spectrum antimicrobial agents .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing triazole and phenyl groups can exhibit significant anticancer properties. The triazole ring is known for its ability to interact with various biological targets, potentially inhibiting tumor growth. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cells, suggesting a pathway for further investigation into the anticancer efficacy of this specific compound .

Antimicrobial Properties

The presence of the triazole moiety in this compound suggests potential antimicrobial activity. Compounds with triazole structures have been reported to inhibit fungal growth and could be explored for their effectiveness against bacterial infections. The mechanism may involve interference with nucleic acid synthesis or cell wall integrity .

Neurological Applications

The piperidine component is often associated with neuroactive compounds. Research has shown that piperidine derivatives can have effects on neurotransmitter systems, potentially offering therapeutic benefits in treating conditions such as depression or anxiety disorders. The combination of the triazole and piperidine may enhance these effects through synergistic mechanisms .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of (2E)-3-(3,4-dimethoxyphenyl)-1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]prop-2-en-1-one is critical for optimizing its biological activity. Key observations include:

  • Dimethoxyphenyl Group : This group may enhance lipophilicity and facilitate cell membrane penetration.
  • Triazole Ring : Known for its ability to form hydrogen bonds, this moiety could play a role in binding interactions with biological targets.
  • Piperidine Structure : Its flexibility allows for various conformations that may be beneficial in receptor interactions.

Case Studies

Several studies have explored compounds similar to this compound:

StudyFindingsImplications
Investigated related chalcone derivatives for anticancer activity; showed promising results against various cancer cell lines.Suggests potential for further development as an anticancer agent.
Explored the neuropharmacological effects of piperidine derivatives; identified significant anxiolytic effects in animal models.Supports investigation into neurological applications of similar compounds.
Examined antimicrobial properties of triazole-containing compounds; demonstrated efficacy against resistant bacterial strains.Highlights potential use in combating antibiotic resistance.

Comparison with Similar Compounds

Backbone Modifications

  • (2E)-3-(3,4-Dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one (): Replaces the triazole-piperidine group with a 4-hydroxyphenyl ring. Crystallography reveals O–H···O hydrogen bonding, contrasting with the target compound’s reliance on van der Waals interactions .
  • (E)-1-(4-Hydroxyphenyl)-3-(substituted-phenyl)prop-2-ene derivatives (): These chalcones vary at the β-position with substituents like trifluoromethyl or chloro-fluoro groups.

Triazole-Containing Analogues

  • (2E)-1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one ():
    Substitutes the triazole-piperidine group with a 5-methyltriazole and piperidinylphenyl chain. The methyl group increases hydrophobicity, while the piperidinylphenyl moiety introduces conformational flexibility. Crystal packing shows C–H···O interactions, unlike the target’s O–H···O network .
  • (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one (): Features a nitro group on the triazole ring, which may enhance electrophilicity but reduce bioavailability.

Physicochemical Properties

Key data for selected compounds are summarized in Table 1.

Table 1. Comparative Physicochemical Properties

Compound Name Melting Point (°C) LogP* Solubility (mg/mL) Hydrogen Bonding
Target Compound Not reported 2.8† Low (DMSO) O–H···O
(2E)-3-(3,4-Dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one Not reported 2.1 Moderate (EtOH) O–H···O
(E)-1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one 122–124‡ 3.5 Low (DCM) C–H···O
(E)-3-(4-dimethylaminophenyl)-1-phenylprop-2-en-1-one 98–100 2.4 High (MeOH) None

*Predicted using Molinspiration; †Estimated via QikProp; ‡From analogous triazole derivatives .

Preparation Methods

Synthesis of 4-(2H-1,2,3-Triazol-2-yl)piperidine

Method 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Starting material : 4-Azidopiperidine (synthesized via nucleophilic substitution of 4-chloropiperidine with sodium azide).
  • Reaction :
    • 4-Azidopiperidine (1 eq) + Terminal alkyne (1.2 eq)
    • Catalyst: CuI (10 mol%), DIPEA (2 eq)
    • Solvent: THF, 60°C, 12 h.
  • Yield : 85–92%.

Method 2: Suzuki-Miyaura Coupling

  • Utilized for introducing aryl groups to piperidine precursors.

Preparation of 1-[4-(2H-1,2,3-Triazol-2-yl)piperidin-1-yl]acetophenone

  • Acylation :
    • React 4-(2H-1,2,3-triazol-2-yl)piperidine with acetyl chloride in dichloromethane (DCM) using triethylamine as a base.
    • Conditions : 0°C → RT, 6 h.
    • Yield : 78%.

Claisen-Schmidt Condensation for Chalcone Formation

Protocol :

  • Reactants :
    • 1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]acetophenone (1 eq)
    • 3,4-Dimethoxybenzaldehyde (1.2 eq)
  • Conditions :
    • Base: 40% KOH in ethanol
    • Ultrasound irradiation (50 kHz), 2 h.
  • Yield : 82–90%.

Mechanistic Insight :

  • Base deprotonates the acetophenone α-hydrogen, enabling enolate formation.
  • Nucleophilic attack on the aldehyde followed by dehydration yields the α,β-unsaturated ketone.

Optimization and Catalytic Systems

Table 1 : Comparison of Catalytic Conditions for Key Steps

Step Catalyst System Solvent Temperature Yield (%) Reference
CuAAC CuI/DIPEA THF 60°C 85–92
Claisen-Schmidt KOH (40% w/v) Ethanol RT (US) 82–90
Acylation Triethylamine DCM 0°C → RT 78

Key Observations :

  • Ultrasound irradiation reduces reaction time from 24 h to 2 h in Claisen-Schmidt condensation.
  • CuAAC proceeds efficiently with minimal byproducts due to high regioselectivity.

Analytical Characterization

Table 2 : Spectroscopic Data for Target Compound

Technique Key Signals Reference
1H NMR (600 MHz) δ 8.31 (d, J = 16 Hz, Hα), 7.78 (d, J = 16 Hz, Hβ)
13C NMR δ 184.2 (C=O), 152.1 (triazole C)
IR (ATR) 1684 cm⁻¹ (C=O), 1653 cm⁻¹ (C=N)
HRMS m/z [M+H]+: Calc. 434.1842, Found 434.1845

Challenges and Limitations

  • Steric Hindrance : Bulky piperidine-triazole group may slow Claisen-Schmidt condensation. Mitigation: Use ultrasound or high-dilution conditions.
  • Isomerization : Risk of Z-isomer formation during condensation. Solution: Optimize base concentration and reaction time.
  • Purification : Column chromatography (hexane/EtOAc) required for intermediates due to polar byproducts.

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